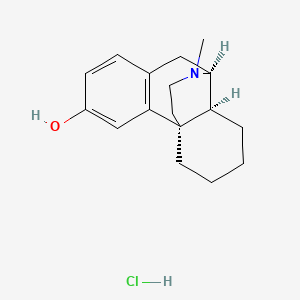

Dextrorphan hydrochloride

CAS No.: 69376-27-8

Cat. No.: VC1822088

Molecular Formula: C17H24ClNO

Molecular Weight: 293.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69376-27-8 |

|---|---|

| Molecular Formula | C17H24ClNO |

| Molecular Weight | 293.8 g/mol |

| IUPAC Name | (1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C17H23NO.ClH/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1H/t14-,16+,17+;/m1./s1 |

| Standard InChI Key | MKMAMQPDRUXVSS-YPYJQMNVSA-N |

| Isomeric SMILES | CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.Cl |

| SMILES | CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.Cl |

| Canonical SMILES | CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.Cl |

Introduction

Chemical Structure and Properties

Dextrorphan hydrochloride is derived from dextrorphan (C₁₇H₂₃NO) through salt formation with hydrochloric acid. The parent compound dextrorphan has a molecular weight of 257.377 g/mol . Its chemical structure features the characteristic tetracyclic framework of morphinan compounds, but lacks the methoxy group present in dextromethorphan.

The chemical formula for dextrorphan is C₁₇H₂₃NO, while its IUPAC name is (1S,9S,10S)-4-hydroxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2,4,6-triene . The hydrochloride salt formation improves water solubility compared to the free base form, enhancing its bioavailability for pharmaceutical applications.

Pharmacology

Pharmacodynamics

Dextrorphan hydrochloride exhibits a complex pharmacodynamic profile with activity at multiple receptor sites. Its predominant mechanism is noncompetitive antagonism of NMDA receptors, which contributes to both its therapeutic potential and psychoactive effects. Table 1 summarizes the binding affinities of dextrorphan at various receptor sites:

Table 1: Receptor Binding Affinities of Dextrorphan

| Site | Kᵢ (nM) | Species |

|---|---|---|

| NMDAR (MK-801) | 486–906 | Rat |

| σ₁ | 118–481 | Rat |

| σ₂ | 11,325–15,582 | Rat |

| MOR | 420 to >1,000 | Rat/Human |

| DOR | 34,700 | Rat |

| KOR | 5,950 | Rat |

| SERT | 401–484 | Rat |

| NET | ≥340 | Rat |

| DAT | >1,000 | Rat |

| 5-HT₁ₐ | >1,000 | Rat |

Note: Values are Kᵢ (nM), unless otherwise noted. The smaller the value, the more strongly the drug binds to the site.

Notably, dextrorphan demonstrates significantly higher potency as an NMDA receptor antagonist compared to its parent compound dextromethorphan . This distinction is pharmacologically important, as NMDA receptor antagonism has been implicated in neuroprotective effects against excitotoxicity in cerebral ischemia and other neurological conditions . While it retains some activity at opioid mu receptors (MOR), this binding is substantially weaker than its NMDA antagonist properties.

Additionally, dextrorphan shows affinity for sigma receptors and acts as a norepinephrine reuptake inhibitor, though with less serotonin reuptake inhibition activity than dextromethorphan . These multiple mechanisms contribute to its complex pharmacological profile and potential therapeutic applications.

Pharmacokinetics

Dextrorphan is produced in the body through O-demethylation of dextromethorphan, primarily catalyzed by the cytochrome P450 enzyme CYP2D6 . This metabolic pathway is subject to genetic polymorphism, resulting in significant interindividual variability in dextrorphan production following dextromethorphan administration.

When administered as dextrorphan hydrochloride directly, the compound demonstrates a notably longer elimination half-life than dextromethorphan, which contributes to its tendency to accumulate in the blood after repeated administration of normally dosed dextromethorphan formulations . This extended half-life has important implications for both therapeutic applications and potential adverse effects.

In clinical studies examining dextrorphan hydrochloride infusion, plasma levels of 750 to 1000 ng/mL were achieved in stroke patients receiving intravenous administration . The compound's distribution, metabolism, and excretion parameters are influenced by its physiochemical properties and receptor binding characteristics.

Medical Uses and Clinical Studies

Neuroprotection in Stroke

One of the most extensively studied potential applications of dextrorphan hydrochloride is as a neuroprotective agent in acute stroke. Experimental evidence indicates that elevated levels of excitatory amino acids such as glutamate during cerebral ischemia lead to excessive NMDA receptor activation, contributing to neuronal injury . As an NMDA receptor antagonist, dextrorphan has demonstrated neuroprotective effects in experimental models of focal brain ischemia.

A significant clinical trial investigated the safety, tolerability, and pharmacokinetics of dextrorphan hydrochloride in stroke patients. The study employed intravenous infusion begun within 48 hours of onset of mild-to-moderate hemispheric stroke. The protocol included:

-

Initial treatment with either placebo (n=15) or dextrorphan (n=22) using a 1-hour loading dose (60 to 150 mg) followed by a 23-hour ascending-dose maintenance infusion (maximum total dose, 3310 mg).

-

Subsequent open-label treatment of 29 patients with dextrorphan using a 1-hour loading dose (145 to 260 mg) followed by an 11-hour constant rate (30 to 70 mg/h) infusion .

Metabolism and Relationship to Dextromethorphan

Dextrorphan is primarily produced in the body through metabolism of dextromethorphan. This conversion is catalyzed by the cytochrome P450 enzyme CYP2D6, which performs O-demethylation of dextromethorphan to produce dextrorphan . The efficiency of this metabolic pathway varies significantly between individuals due to genetic polymorphism of CYP2D6, resulting in different phenotypes:

-

Poor metabolizers: Produce minimal dextrorphan from dextromethorphan

-

Extensive metabolizers: Efficiently convert dextromethorphan to dextrorphan

-

Ultrarapid metabolizers: Convert dextromethorphan to dextrorphan at an accelerated rate

This variability has important clinical implications, particularly when dextromethorphan is co-administered with CYP2D6 inhibitors like bupropion. Such combinations can alter the dextromethorphan-to-dextrorphan ratio in the body, as demonstrated in the dextromethorphan/bupropion combination medication. This combination prevents the bioactivation of dextromethorphan into dextrorphan by inhibiting CYP2D6, resulting in less NMDA receptor antagonist activity than dextromethorphan alone would produce .

The metabolism of dextrorphan itself involves further transformations, including glucuronidation and sulfation for excretion, as well as potential N-demethylation to form 3-hydroxymorphinan .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume